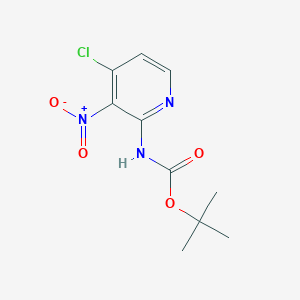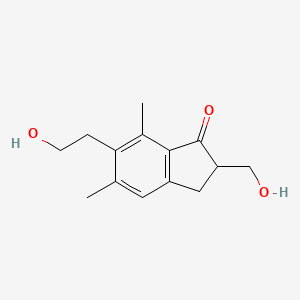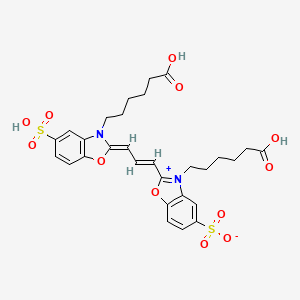
tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate: is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl carbamate group attached to a chlorinated and nitrated pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate typically involves the following steps:
Nitration of Pyridine: The starting material, 2-chloropyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-3-nitropyridine.
Carbamate Formation: The nitrated pyridine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.
The reaction conditions generally involve maintaining low temperatures to control the nitration process and using anhydrous conditions to prevent hydrolysis of the carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The chloro group in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often using a base to facilitate the reaction.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 4-chloro-3-aminopyridin-2-yl carbamate.
Substitution: Various substituted pyridines depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitropyridin-2-amine and tert-butanol.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s derivatives are explored for their potential biological activities. For instance, the amino derivative obtained from reduction reactions can be used to develop inhibitors for specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a building block in the synthesis of drug candidates. Its structural features make it a suitable scaffold for designing molecules with desired pharmacological properties.
Industry
In the material science industry, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the carbamate group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2-chloropyridin-4-yl)carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Uniqueness
tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate is unique due to the presence of both a nitro and a chloro group on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a broader range of synthetic applications and potential biological activities.
Propriétés
Formule moléculaire |
C10H12ClN3O4 |
|---|---|
Poids moléculaire |
273.67 g/mol |
Nom IUPAC |
tert-butyl N-(4-chloro-3-nitropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-8-7(14(16)17)6(11)4-5-12-8/h4-5H,1-3H3,(H,12,13,15) |
Clé InChI |
YWRMJMAALRHWQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=CC(=C1[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide](/img/structure/B12102786.png)
![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)




![1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-](/img/structure/B12102835.png)


![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B12102841.png)
![N-[5-(3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl)-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide](/img/structure/B12102842.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B12102873.png)

